

# Technical Monograph: 3-Chloro-6-methyl-2-nitroaniline

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## Compound of Interest

Compound Name: 3-Chloro-6-methyl-2-nitroaniline

CAS No.: 13852-53-4

Cat. No.: B173225

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CAS Registry Number: 13852-53-4 Synonyms: 3-Chloro-2-nitro-6-methylaniline; 5-Chloro-2-methyl-6-nitroaniline (isomer equivalent); Fast Red KB Base Nitro Derivative.[1]

## Part 1: Chemical Identity & Structural Analysis

### Molecular Architecture

The compound is a tri-substituted benzene derivative characterized by an amine core with nitro, chloro, and methyl substituents. Its specific substitution pattern—amine (1), nitro (2), chloro (3), methyl (6)—creates a highly polarized aromatic system.[1] This "push-pull" electronic structure, driven by the electron-donating amine/methyl groups and electron-withdrawing nitro/chloro groups, dictates its reactivity and utility as a scaffold in medicinal chemistry.

Property	Data
CAS Number	13852-53-4
IUPAC Name	3-Chloro-6-methyl-2-nitroaniline
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	186.60 g/mol
SMILES	<chem>NC1=C(C)C=CC(Cl)=C1=O</chem>
InChI Key	ZCWXYZBQDNFULS-UHFFFAOYSA-N

## Isomer Clarification (Critical)

Researchers must distinguish this specific isomer from its analogs. The nomenclature **3-Chloro-6-methyl-2-nitroaniline** describes a molecule where the nitro group is ortho to the amine and ortho to the chlorine.[\[1\]](#)

- Target Isomer (CAS 13852-53-4): 1-Amino, 2-Nitro, 3-Chloro, 6-Methyl.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Common Confusion: Often confused with 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2), where the methyl and nitro positions are swapped.[\[1\]](#) Verification via NMR (coupling constants of aromatic protons) is essential.[\[1\]](#)

## Part 2: Safety Profile & Hazard Mitigation (SDS Core)

### [1]

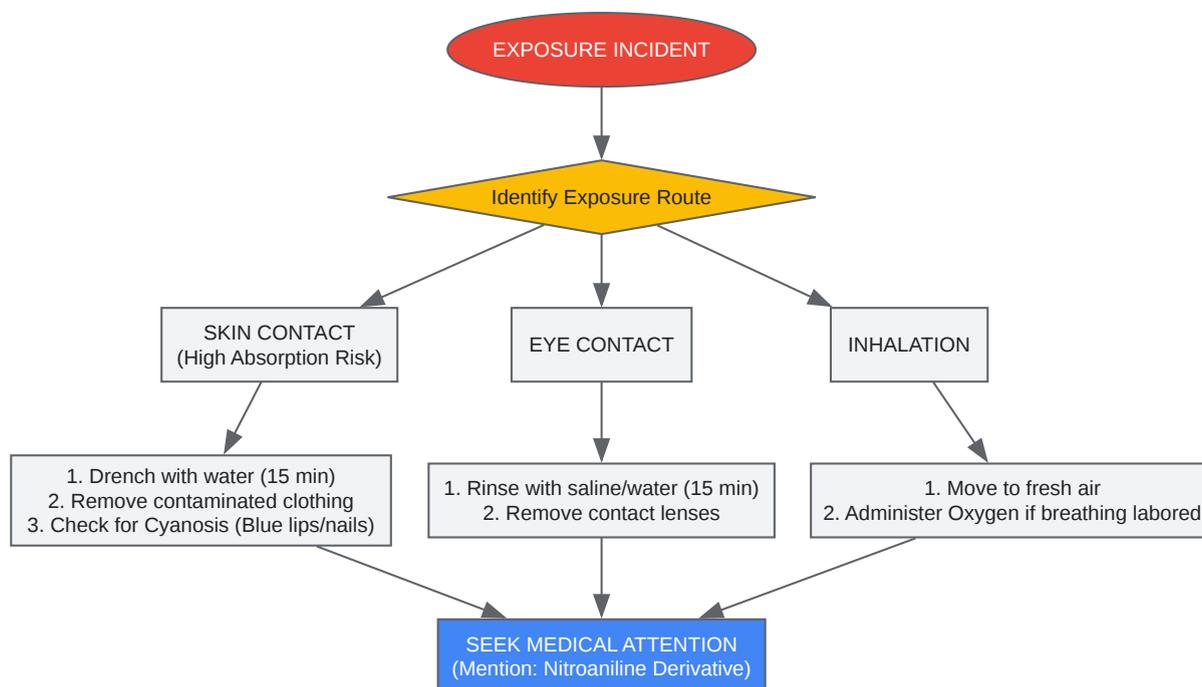
GHS Classification: This compound is classified as a substituted nitroaniline.[\[1\]](#) Nitroanilines are notoriously toxic due to their ability to induce methemoglobinemia and rapid skin absorption.[\[1\]](#)

## Hazard Identification

Hazard Class	Category	H-Code	Hazard Statement
Acute Toxicity (Oral)	4	H302	Harmful if swallowed. [1]
Skin Corrosion/Irritation	2	H315	Causes skin irritation. [1]
Eye Damage/Irritation	2A	H319	Causes serious eye irritation.[1]
STOT - Single Exposure	3	H335	May cause respiratory irritation.[1]

## Emergency Response Protocol (Self-Validating)

The following decision tree outlines the immediate response to exposure. The "Self-Validating" aspect requires the responder to check for specific physiological signs (cyanosis) to confirm the severity of exposure.[1]



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Figure 1: Emergency response workflow for **3-Chloro-6-methyl-2-nitroaniline** exposure. Note the critical check for cyanosis in skin exposure cases.

## Part 3: Physicochemical Properties[1]

Accurate physicochemical data is vital for process design and purification.[1]

Property	Value	Source/Note
Physical State	Solid (Crystalline)	Typical of nitroanilines
Color	Yellow to Orange	Conjugated nitro-amine system
Melting Point	56 – 58 °C	[1]
Boiling Point	~330 °C (Predicted)	Decomposes before boiling
Solubility	DMSO, Methanol, DCM	Insoluble in water
pKa (Conjugate Acid)	~ -0.5 to 1.0	Weak base due to -NO <sub>2</sub> /-Cl deactivation

## Part 4: Synthetic Utility & Experimental Protocols

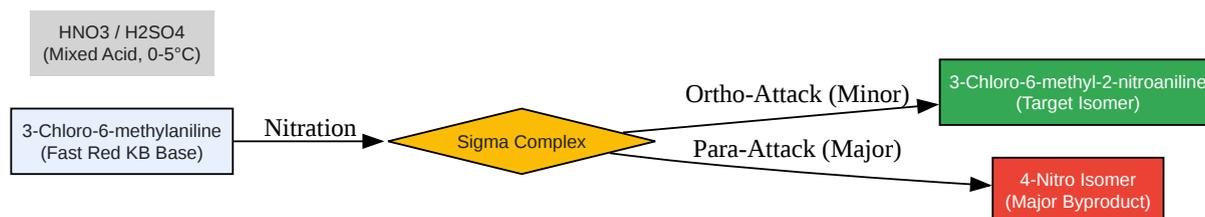
### Synthesis Route: Nitration of 3-Chloro-6-methylaniline

The most direct synthesis involves the electrophilic nitration of 3-chloro-6-methylaniline (also known as 5-chloro-2-methylaniline or Fast Red KB Base).[1]

Reaction Logic: The amine group (-NH<sub>2</sub>) is a strong ortho/para director.[1][4] The methyl group (-CH<sub>3</sub>) is a weak ortho/para director.[1] The chlorine (-Cl) is a deactivator.[1]

- Substrate: 1-Amino-2-methyl-5-chlorobenzene.[1]
- Directing Effects: The amine directs incoming electrophiles to positions 2 (ortho) and 4 (para).[1] Position 2 is sterically crowded by the methyl group but activated.[1] Position 4 is less hindered.[1]
- Target: We require the nitro group at position 2 (between Amine and Chloro? No, see structure).
  - Target Structure: 1-NH<sub>2</sub>, 2-NO<sub>2</sub>, 3-Cl, 6-CH<sub>3</sub>.[5][6]
  - Precursor Mapping: 1-NH<sub>2</sub>, 2-CH<sub>3</sub>, 5-Cl.[1]
  - Wait, this mapping requires the nitro to enter at position 6 (ortho to amine) of the precursor.

- Correct Transformation: Nitration of 3-chloro-6-methylaniline at the 6-position yields the target.[1]



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Figure 2: Synthetic pathway via nitration.[1][4][7] The reaction produces a mixture of isomers requiring separation.[7]

## Experimental Protocol: Nitration & Purification

Note: This protocol assumes a standard electrophilic aromatic substitution workflow tailored for deactivated anilines.

- Protection (Optional but Recommended): Convert the precursor amine to an acetanilide (using acetic anhydride) to prevent oxidation of the amine and improve regioselectivity.[1]
- Nitration:
  - Dissolve 10 mmol of precursor in conc. H<sub>2</sub>SO<sub>4</sub> at 0°C.[1][8]
  - Add fuming HNO<sub>3</sub> (1.1 eq) dropwise, maintaining temp < 5°C.[1]
  - Stir for 1 hour.
- Workup:
  - Pour reaction mixture onto crushed ice. The product precipitates as a yellow solid.[1]
  - Filter and wash with water to remove acid.[1][9]

- Purification (Crucial):
  - The crude solid contains both the 4-nitro and 6-nitro (target) isomers.[1]
  - Separation: Recrystallization from Ethanol/Water often favors the para-isomer.[1] For the target ortho-isomer (2-nitro), use Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).[1]
  - Validation: Verify regiochemistry using  $^1\text{H-NMR}$ . The target isomer will show two aromatic doublets with ortho coupling ( $\sim 8\text{-}9\text{ Hz}$ ) if protons are adjacent, or meta coupling if separated.[1]
    - Target (3-Cl, 6-Me, 2-NO<sub>2</sub>): Protons at C4 and C5.[1][5] They are adjacent. Expect doublets ( $J \sim 8\text{ Hz}$ ).

## Part 5: Applications in Drug Development

This compound serves as a high-value scaffold ("Building Block") in medicinal chemistry:

- Kinase Inhibitors: The 2-nitroaniline core can be reduced to a 1,2-diaminobenzene (phenylenediamine), a precursor for Benzimidazoles.[1] Benzimidazoles are privileged structures in kinase inhibitors (e.g., targeting EGFR, VEGFR).[1]
- Dye Synthesis: As a derivative of Fast Red KB, it is used to synthesize Azo dyes with enhanced stability and specific spectral properties due to the electron-withdrawing chlorine and nitro groups.[1]

## References

- PubChem. (2025).[1] Compound Summary: 3-Chloro-2-nitroaniline Derivatives. National Library of Medicine.[1] Retrieved from [[Link](#)]

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